Nafoxidine Hydrochloride
Description
Nafoxidine hydrochloride (CAS: 1847-63-8) is a selective estrogen receptor modulator (SERM) and partial estrogen antagonist. It competes with endogenous estrogen for binding to estrogen receptors (ERs), particularly in breast tissue, and exhibits mixed agonist-antagonist activity depending on the tissue type . Beyond ER modulation, it inhibits angiogenesis by targeting fibroblast growth factor (FGF) and vascular endothelial growth factor (VEGF), though paradoxically, it may promote angiogenesis in uterine tissue . Clinically, this compound has been used in estrogen receptor-positive (ER+) breast cancer, demonstrating an 80% objective response rate in ER+ patients at doses of 180–240 mg/day .
Properties
IUPAC Name |
1-[2-[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOOGTROABIIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1845-11-0 (Parent) | |
| Record name | Nafoxidine hydrochloride [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001847638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30171651 | |
| Record name | Nafoxidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1847-63-8 | |
| Record name | Nafoxidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1847-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nafoxidine hydrochloride [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001847638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAFOXIDINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70735 | |
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| Record name | Nafoxidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine, 1-[2-[4-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NAFOXIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU8WBD61G1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Intermediate Synthesis: 6-Methoxy-2-Phenyl-3,4-Dihydronaphthalene-1-Perfluorobutylsulfonate
The synthesis begins with the preparation of a sulfonate ester intermediate, critical for subsequent coupling reactions.
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Reactants : 6-Methoxy-2-phenyl-1-tetralone (11.9 mmol), DBU (1.4 eq), perfluorobutylsulfonyl fluoride (1.4 eq).
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Solvent : Tetrahydrofuran (THF, 25 mL).
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Conditions : Room temperature, 16 hours.
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Workup :
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THF evaporation under reduced pressure.
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Residue dissolved in dichloromethane (30 mL).
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Washed with distilled water (2 × 30 mL) and 0.5N HCl (33.3 mL).
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Organic phase dried over anhydrous Na₂SO₄ and concentrated.
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Yield : 92.7% as a light yellow oil.
Mechanistic Insight :
The reaction proceeds via deprotonation of the ketone by DBU, followed by nucleophilic attack of the sulfonyl fluoride to form the sulfonate ester. The electron-withdrawing perfluorobutyl group enhances electrophilicity for subsequent cross-coupling.
Hydrochloride Salt Formation
The final step involves salification to improve solubility and stability.
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Reactants : Free base nafoxidine, concentrated HCl.
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Solvent : Toluene (1L).
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Conditions : Ice bath cooling, pH adjustment to strongly acidic.
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Crystallization : Iso-propyl alcohol recrystallization yields pure hydrochloride salt.
Purity Metrics :
Optimization Strategies and Challenges
Solvent and Temperature Effects
Catalytic Systems
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CuCl/LiCl vs. Pd Catalysts : Copper-based systems achieve 55–65% yield, avoiding palladium’s cost and toxicity.
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Iron Acetylacetonate : Reduces tar formation by 40% through stabilization of aryl radicals.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Parameter | Specification | Method |
|---|---|---|
| Assay (HPLC) | ≥99.5% | USP <621> |
| Residual Solvents | <0.1% | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
Industrial-Scale Considerations
Chemical Reactions Analysis
Nafoxidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives of nafoxidine.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include hydrogen chloride, zinc amalgam, and liquid hydrogen fluoride . Major products formed from these reactions include various positional isomers and derivatives of nafoxidine .
Scientific Research Applications
Breast Cancer Treatment
Nafoxidine was initially developed as a therapeutic agent for advanced breast cancer. Clinical studies have shown:
- Efficacy : In a study involving 200 patients, a cumulative response rate of 31% was reported, particularly in those with estrogen receptor-positive tumors .
- Dosage : Commonly administered at 60 mg three times daily, with adjustments based on patient response .
Case Studies
- A study involving 24 patients indicated that nafoxidine provided significant palliation for those with estrogen receptor-positive cutaneous disease. Eight out of ten patients responded positively to the treatment .
- Another investigation highlighted nafoxidine's role in combination therapies, suggesting that it could enhance the effectiveness of cytotoxic agents in patients with mixed receptor status tumors .
Research Applications
Nafoxidine is extensively utilized in various research domains:
- Estrogen Receptor Studies : It serves as a valuable tool for dissecting the role of estrogen signaling in cancer biology, allowing researchers to explore how blocking these receptors affects cellular processes such as proliferation and differentiation .
- Drug Development : The compound is used to screen potential new therapeutic agents targeting estrogen receptors across various conditions beyond cancer, accelerating drug discovery efforts .
Comparative Analysis with Other SERMs
The following table summarizes the characteristics and applications of Nafoxidine compared to other SERMs:
| Compound Name | Type | Unique Features | Clinical Use |
|---|---|---|---|
| Nafoxidine | SERM | Long nuclear retention time; effective against ER-positive tumors | Investigational for breast cancer |
| Tamoxifen | SERM | Widely used; lower side effects; established clinical efficacy | Standard treatment for ER-positive breast cancer |
| Raloxifene | SERM | Primarily used for osteoporosis; also reduces breast cancer risk | Approved for osteoporosis prevention |
| Clomifene | SERM | Used mainly for fertility treatments; different mechanism of action | Fertility enhancement |
Safety Profile and Side Effects
While nafoxidine has demonstrated efficacy, it is associated with several side effects:
Mechanism of Action
Nafoxidine hydrochloride acts as a long-acting estrogen receptor ligand with nuclear retention ranging from 24 to 48 hours or more . It binds to estrogen receptors, inhibiting the estrogen-induced proliferation of breast cancer cells. This mechanism involves competitive inhibition at the estrogen receptor sites, preventing estrogen from exerting its effects .
Comparison with Similar Compounds
Pharmacological and Mechanistic Differences
Estrogen Receptor Modulation
- Nafoxidine : Acts as a partial ER antagonist in breast tissue but may exhibit agonist activity in uterine tissue, contributing to its pro-angiogenic effects in the uterus .
- Clomiphene: Another SERM, but shows weaker antiproliferative effects compared to nafoxidine in glioma cells (IC₅₀: nafoxidine < clomiphene) .
- Idoxifene and Trioxifene : These SERMs have higher ER-binding affinity but lack nafoxidine’s anti-angiogenic FGF/VEGF inhibition .
Anti-Angiogenic Activity
Nafoxidine uniquely inhibits FGF and VEGF signaling, reducing angiogenesis in ER+ tumors. This dual mechanism is absent in tamoxifen and raloxifene , which primarily target ERs .
Table 2: Clinical Performance in ER+ Breast Cancer
Pharmacokinetic and Chemical Genetic Data
Table 3: Chemical Genetic Screening Scores
| Compound | Target/Activity | Score (Proliferation) | Score (ER Modulation) |
|---|---|---|---|
| Nafoxidine HCl | ER modulator, FGF/VEGF inhibitor | -1.52 | -3.06 |
| Quizartinib | FLT3 inhibitor | -2.00 | ND |
| Tamoxifen | ER modulator | -1.20 | -2.80 |
Nafoxidine’s strong ER modulation score (-3.06) underscores its potency compared to other SERMs, though its higher dosage reflects lower bioavailability .
Biological Activity
Nafoxidine hydrochloride, a nonsteroidal antiestrogen, has been investigated for its biological activity, particularly in the treatment of hormone-dependent cancers such as breast cancer. This article synthesizes findings from various studies, highlighting its mechanisms of action, efficacy, and potential side effects.
Nafoxidine functions primarily as an antiestrogen by competing with endogenous estrogen for binding to estrogen receptors. It has been shown to inhibit the proliferation of estrogen-responsive tissues and induce apoptosis in certain cancer cell lines. The compound also exhibits unique properties affecting ion channels in endothelial cells, which may contribute to its therapeutic effects.
- Estrogen Receptor Binding : Nafoxidine binds to estrogen receptors with a Ki value of approximately 43 nM, indicating a lower affinity compared to estradiol (about 4% of that of estradiol) .
- Inhibition of Volume-Regulated Anion Channels (VRAC) : Studies have demonstrated that nafoxidine inhibits VRAC in cultured pulmonary artery endothelial cells, suggesting a role in modulating cell proliferation and possibly angiogenesis .
Efficacy in Clinical Settings
Nafoxidine has been evaluated in several clinical studies for its effectiveness in treating breast cancer, particularly in patients with estrogen receptor-positive tumors.
Clinical Case Studies
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Study on Estrogen Receptor-Positive Tumors :
- Participants : 24 patients with cutaneous disease.
- Dosage : Initial doses ranged from 180 to 240 mg/day, reduced to 60-120 mg every other day upon tumor response.
- Results : An objective response was observed in 80% of estrogen receptor-positive patients, while all estrogen receptor-negative patients experienced disease progression .
- Inhibition of Proliferation :
Side Effects and Safety Profile
While nafoxidine is generally well-tolerated, some side effects have been reported:
| Side Effect | Incidence | Dosage | Population Characteristics |
|---|---|---|---|
| Hypercalcemia | 2% | 60 mg three times daily | Unhealthy adults with breast cancer |
| Increased serum transaminases | 2% | 60 mg three times daily | Unhealthy adults with breast cancer |
These side effects underscore the importance of monitoring during treatment .
Comparative Efficacy with Other Agents
Nafoxidine's efficacy has been compared with other antiestrogens like tamoxifen. While both agents are used to treat hormone-responsive tumors, nafoxidine's unique properties may offer advantages in specific clinical scenarios:
Q & A
Q. What is the established mechanism of action of Nafoxidine hydrochloride as an estrogen receptor modulator in breast cancer research?
this compound functions as a non-steroidal estrogen receptor (ER) antagonist by competitively binding to ERs, blocking estradiol-induced proliferation in hormone-responsive tissues. At low concentrations, it promotes ER complex nuclear translocation, while higher concentrations inhibit this process, leading to tissue-specific anti-estrogenic effects. Preclinical studies in ER-positive breast cancer models demonstrate its ability to suppress tumor growth by disrupting estrogen-mediated signaling pathways .
Q. What are the recommended safety protocols for handling this compound in laboratory settings to mitigate toxicity risks?
Researchers should use personal protective equipment (PPE), including gloves, lab coats, and eye protection, to prevent skin and mucosal exposure. Adequate ventilation (e.g., fume hoods) is critical due to potential inhalation risks. Toxicity profiles indicate risks of dermatological effects (e.g., skin irritation, alopecia), necessitating immediate decontamination with water and medical consultation if exposure occurs .
Q. What are the common biomarkers used to evaluate the estrogen receptor modulation activity of this compound in vitro?
Key biomarkers include:
- ER binding affinity : Competitive radioligand assays using tritiated estradiol.
- Transcriptional activity : Luciferase reporter assays for estrogen-response element (ERE)-driven gene expression.
- Proliferation assays : Inhibition of estradiol-induced growth in ER-positive cell lines (e.g., MCF-7).
- Receptor localization : Immunofluorescence to track ER nuclear translocation .
Advanced Research Questions
Q. How should researchers design experiments to assess the therapeutic efficacy of this compound in preclinical models of hormone-responsive cancers?
- Cell-based models : Use ER-positive cell lines (e.g., T47D, MCF-7) treated with varying concentrations (e.g., 1 nM–10 µM) to assess dose-dependent growth inhibition.
- Animal models : Employ xenograft mice implanted with ER-positive tumors, administering Nafoxidine (e.g., 10–50 mg/kg/day) via oral gavage. Monitor tumor volume and compare to control groups (e.g., tamoxifen).
- Endpoints : Histopathological analysis of tumor ER expression, serum estrogen levels, and toxicity markers (e.g., liver enzymes) .
Q. What methodological considerations are critical when analyzing contradictory efficacy data between clinical trials involving this compound?
- Sample size and power : Small cohorts (e.g., <50 patients) may lack statistical power to detect significant differences, as seen in trials comparing Nafoxidine (31% response rate) and ethinylestradiol (14%) .
- Patient stratification : Subgroup analyses by ER status, menopausal status, or prior therapies can resolve discrepancies.
- Endpoint standardization : Use RECIST criteria for tumor response and validated toxicity grading scales (e.g., CTCAE) .
Q. What chromatographic techniques and validation parameters are recommended for quantifying this compound in pharmaceutical formulations?
- HPLC : Use a C18 column (250 mm × 4.6 mm, 5 µm) with UV detection (λ = 280 nm). Mobile phase: Acetonitrile:phosphate buffer (pH 3.0) in a 45:55 ratio, flow rate 1.0 mL/min.
- Validation : Assess linearity (1–100 µg/mL), precision (RSD <2%), accuracy (recovery 98–102%), and limit of detection (LOD <0.1 µg/mL). Reference standards (e.g., MM3145.00) ensure calibration accuracy .
Q. How can researchers optimize receptor binding assays to evaluate the dual agonistic/antagonistic effects of this compound at varying concentrations?
- Competitive binding assays : Use [³H]-estradiol displacement assays with Nafoxidine concentrations ranging from 0.1 nM to 10 µM to determine IC₅₀ values.
- Nuclear translocation assays : Treat cells with 1–100 nM Nafoxidine and quantify ERα nuclear accumulation via confocal microscopy.
- Transcriptomic profiling : RNA-seq to identify dose-dependent gene expression changes (e.g., PGR for antagonism, TFF1 for agonism) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
